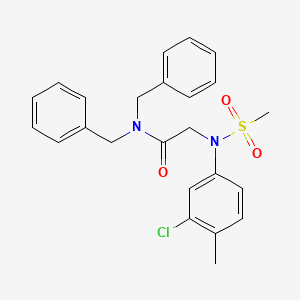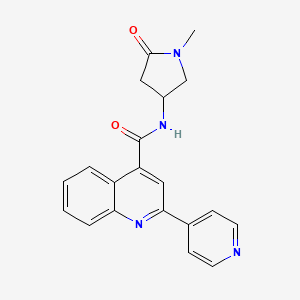![molecular formula C21H34N2O3 B6099051 1-[cyclohexyl(methyl)amino]-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6099051.png)
1-[cyclohexyl(methyl)amino]-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[cyclohexyl(methyl)amino]-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol, commonly known as CGP 12177, is a selective β-adrenoceptor antagonist that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the 1980s and has since been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
CGP 12177 acts as a competitive antagonist of β-adrenoceptors, specifically targeting the β1 and β2 subtypes. By binding to these receptors, CGP 12177 blocks the binding of endogenous agonists, such as adrenaline and noradrenaline, and prevents their downstream signaling pathways from being activated. This results in a decrease in heart rate, blood pressure, and other physiological responses that are regulated by β-adrenoceptors.
Biochemical and Physiological Effects:
CGP 12177 has been shown to have a range of biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that CGP 12177 can inhibit the activity of adenylate cyclase, an enzyme that catalyzes the production of cyclic AMP (cAMP) from ATP. This leads to a decrease in cAMP levels and downstream signaling pathways that are regulated by cAMP.
In vivo studies have shown that CGP 12177 can decrease heart rate and blood pressure in animal models. This compound has also been shown to modulate glucose metabolism and lipid metabolism, indicating its potential therapeutic applications in metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CGP 12177 in lab experiments is its selectivity for β-adrenoceptors. This allows researchers to specifically target these receptors and study their downstream signaling pathways without affecting other receptors or signaling pathways.
However, one limitation of using CGP 12177 is its relatively low potency compared to other β-adrenoceptor antagonists. This can make it more difficult to achieve significant effects in experimental models, particularly in vivo studies.
Zukünftige Richtungen
There are several future directions for research on CGP 12177 and its potential therapeutic applications. One area of interest is the development of novel β-adrenoceptor antagonists that are more potent and selective than CGP 12177. This could lead to the development of more effective treatments for cardiovascular and metabolic disorders.
Another area of interest is the study of the downstream signaling pathways that are regulated by β-adrenoceptors and their potential therapeutic applications. This could lead to the development of new drugs that target these pathways and improve patient outcomes in a range of diseases.
In conclusion, CGP 12177 is a selective β-adrenoceptor antagonist that has been extensively studied for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well characterized. There are several future directions for research on this compound and its potential therapeutic applications, highlighting its importance in the scientific community.
Synthesemethoden
The synthesis of CGP 12177 involves the reaction of 3-(4-morpholinylmethyl)phenoxypropanol with cyclohexylmethylamine in the presence of a catalyst. The reaction mixture is then purified using chromatographic techniques to obtain the final product. This synthesis method has been modified and optimized over the years to improve the yield and purity of CGP 12177.
Wissenschaftliche Forschungsanwendungen
CGP 12177 has been used in various scientific research applications, including the study of β-adrenoceptor signaling pathways and the development of novel therapeutic agents. This compound has been shown to selectively bind to β-adrenoceptors and modulate their activity, leading to changes in cellular signaling and physiological responses.
Eigenschaften
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-[3-(morpholin-4-ylmethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3/c1-22(19-7-3-2-4-8-19)16-20(24)17-26-21-9-5-6-18(14-21)15-23-10-12-25-13-11-23/h5-6,9,14,19-20,24H,2-4,7-8,10-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOIKQNFBGXXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC(=C1)CN2CCOCC2)O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6098972.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6098978.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B6098988.png)
![4-biphenylyl{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6099001.png)
![N-(3-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6099009.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6099010.png)
![5-[(benzylthio)methyl]-4-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6099024.png)

![6-{1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6099028.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6099038.png)

![2-methyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6099055.png)
![5,7-diethyl-2-(5-methoxy-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B6099058.png)